REACTION_CXSMILES
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[NH2:1][C:2]1[C:12]([CH3:13])=[CH:11][CH:10]=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].[BrH:14].OO>>[NH2:1][C:2]1[C:12]([CH3:13])=[CH:11][C:10]([Br:14])=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5]
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Name
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|
Quantity
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16.29 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)OCC)C=CC=C1C
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Name
|
|
Quantity
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15.93 g
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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11.25 g
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Type
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reactant
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Smiles
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OO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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NC1=C(C(=O)OCC)C=C(C=C1C)Br
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.7 g | |
YIELD: PERCENTYIELD | 89.1% | |
YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |